1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride
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Overview
Description
1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenoxy group attached to a but-2-enyl chain, which is further linked to an imidazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol, but-2-enyl bromide, and imidazole.
Formation of 4-methylphenoxybut-2-enyl bromide: The first step involves the reaction of 4-methylphenol with but-2-enyl bromide in the presence of a base, such as potassium carbonate, to form 4-methylphenoxybut-2-enyl bromide.
Nucleophilic Substitution: The 4-methylphenoxybut-2-enyl bromide is then reacted with imidazole in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield 1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole.
Hydrochloride Salt Formation: Finally, the imidazole derivative is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial production methods typically involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of endogenous and exogenous compounds.
Pathways: The compound can affect various cellular pathways, including signal transduction, gene expression, and apoptosis. Its interaction with cellular membranes and proteins can lead to changes in cell function and viability.
Comparison with Similar Compounds
1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride can be compared with other imidazole derivatives, such as:
1-[(E)-4-(4-methoxyphenoxy)but-2-enyl]imidazole: This compound has a methoxy group instead of a methyl group, leading to differences in chemical reactivity and biological activity.
1-[(E)-4-(4-chlorophenoxy)but-2-enyl]imidazole: The presence of a chlorine atom can enhance the compound’s antimicrobial properties but may also increase toxicity.
1-[(E)-4-(4-nitrophenoxy)but-2-enyl]imidazole: The nitro group introduces electron-withdrawing effects, affecting the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-13-4-6-14(7-5-13)17-11-3-2-9-16-10-8-15-12-16;/h2-8,10,12H,9,11H2,1H3;1H/b3-2+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKWZZGUVLAQY-SQQVDAMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CCN2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC/C=C/CN2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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